Ciprofibrate-O-beta-glucuronide-d6

Description

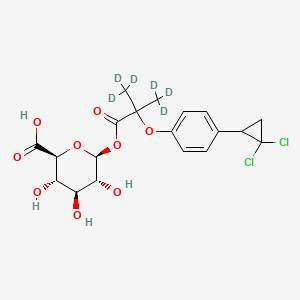

Ciprofibrate-O-beta-glucuronide-d6 is a deuterated isotopologue of ciprofibrate-O-beta-glucuronide, the primary metabolite of the lipid-lowering agent ciprofibrate. Following oral administration, ciprofibrate undergoes extensive phase II metabolism via glucuronidation, forming a stable acyl glucuronide conjugate. The deuterated form (d6) incorporates six deuterium atoms, typically replacing hydrogens in non-labile positions of the glucuronic acid moiety or the parent drug structure. This modification enhances its utility as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), by minimizing isotopic interference and improving accuracy .

Structurally, this compound consists of ciprofibrate (a chlorinated phenoxyisobutyrate derivative) covalently linked to beta-D-glucuronic acid via an ester bond. The molecular formula of the non-deuterated form is C₁₉H₂₂Cl₂O₉ (molecular weight: 465.29 g/mol), while the deuterated variant is C₁₉H₁₆D₆Cl₂O₉, with a molecular weight of ~471.35 g/mol . Its synthesis involves enzymatic or chemical glucuronidation of ciprofibrate followed by deuterium labeling, often using deuterated reagents or precursors.

Propriétés

Formule moléculaire |

C19H22Cl2O9 |

|---|---|

Poids moléculaire |

471.3 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1/i1D3,2D3 |

Clé InChI |

GLUTXGWNWQGVOE-IVZMPOTASA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C3CC3(Cl)Cl |

SMILES canonique |

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ciprofibrate-O- can be synthesized through various methods. One environmentally-friendly method involves decarboxylating p-hydroxybenzaldehyde, followed by hydroxy group protection, cyclization, deprotection, and a Bargellini reaction . Another method includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis .

Industrial Production Methods

The industrial production of Ciprofibrate-O- typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, with high yields and minimal environmental impact. The use of protective groups and specific reaction conditions ensures the purity and stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ciprofibrate-O- undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to ensure the stability of Ciprofibrate-O-.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives of Ciprofibrate-O- with modified functional groups .

Applications De Recherche Scientifique

Ciprofibrate-O- has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying lipid-lowering agents and their mechanisms.

Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.

Medicine: Used in clinical trials to evaluate its efficacy and safety in treating dyslipidemia and related conditions.

Industry: Incorporated into formulations for lipid-lowering medications and studied for its potential use in nanoparticle delivery systems

Mécanisme D'action

Ciprofibrate-O- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of LDL and VLDL and increased levels of HDL. The molecular targets and pathways involved include the regulation of lipoprotein lipase and the enhancement of fatty acid oxidation .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Deuterated glucuronides are critical in pharmacokinetic studies and drug development for tracing metabolite pathways and validating analytical methods. Below is a detailed comparison of ciprofibrate-O-beta-glucuronide-d6 with structurally and functionally analogous compounds:

Structural and Functional Analogues

Key Differences and Research Findings

Chirality and Diastereomer Formation :

- This compound exists as a mixture of diastereomers due to the chiral center in ciprofibrate. Cyclobond I-column chromatography is required for analytical separation . Similar challenges occur in fenirofibrate-d6 acyl glucuronide , which also forms diastereomers . In contrast, valproic acid-d6 glucuronide lacks chiral centers in its parent drug, simplifying analysis .

Synthetic Complexity :

- This compound synthesis involves methylation and acetylation steps to stabilize the glucuronide for HPLC identification . Comparatively, indoxyl-beta-d-glucuronide synthesis is hindered by oxidative degradation of the indoxyl moiety, requiring alternative precursors .

Metabolic Clearance :

- Over 90% of ciprofibrate is excreted as the glucuronide metabolite, primarily renally . Bezafibrate-D6 acyl glucuronide follows a similar pathway but exhibits higher biliary excretion due to its larger molecular weight .

Regulatory Applications :

- 4-Hydroxy Duloxetine-d6 beta-D-glucuronide is explicitly validated for Abbreviated New Drug Applications (ANDA), reflecting stringent regulatory requirements for antidepressants . This compound is more commonly used in preclinical lipid metabolism studies.

Analytical Characterization

- This compound : Characterized via HPLC with cyclobond columns for diastereomer separation and NMR for structural confirmation .

- Bezafibrate-D6 acyl glucuronide : Validated using LC-MS/MS with a focus on impurity profiling due to its role as a degradation product .

- Valproic Acid-d6 glucuronide : Employed in neuropharmacology due to its low molecular weight and compatibility with high-throughput MS platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.